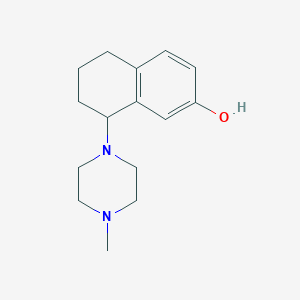
8-(4-Methylpiperazin-1-yl)-5,6,7,8-tetrahydronaphthalen-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 8-(4-Methylpiperazin-1-yl)-5,6,7,8-tetrahydronaphthalen-2-ol can be achieved through several synthetic routes. One common method involves the reaction of 4-methylpiperazine with 2-hydroxy-5,6,7,8-tetrahydronaphthalene under specific conditions. The reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by an acid or base to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
8-(4-Methylpiperazin-1-yl)-5,6,7,8-tetrahydronaphthalen-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under appropriate conditions using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a fully hydrogenated naphthalene derivative.
Substitution: The piperazine ring can undergo substitution reactions, where one of the hydrogen atoms is replaced by another functional group, such as an alkyl or aryl group, using reagents like alkyl halides or aryl halides.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form imines or Schiff bases.
Scientific Research Applications
8-(4-Methylpiperazin-1-yl)-5,6,7,8-tetrahydronaphthalen-2-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 8-(4-Methylpiperazin-1-yl)-5,6,7,8-tetrahydronaphthalen-2-ol involves its interaction with specific molecular targets in the body. The piperazine ring can interact with various receptors and enzymes, modulating their activity. For example, the compound may act as an agonist or antagonist at certain neurotransmitter receptors, influencing neuronal signaling pathways. Additionally, the hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function.
Comparison with Similar Compounds
8-(4-Methylpiperazin-1-yl)-5,6,7,8-tetrahydronaphthalen-2-ol can be compared with other similar compounds, such as:
4-(4-Methylpiperazin-1-yl)aniline: This compound also contains a piperazine ring but differs in the presence of an aniline group instead of a tetrahydronaphthalene moiety.
4-(4-Methylpiperazin-1-yl)methylbenzoic acid:
N,1,4,4-Tetramethyl-8-{[4-(4-methylpiperazin-1-yl)phenyl]amino}-4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline-3-carboxamide: This compound is a potent cyclin-dependent kinase inhibitor with a more complex structure and specific biological activity.
The uniqueness of this compound lies in its combination of a piperazine ring with a tetrahydronaphthalene moiety, which imparts distinct chemical and biological properties.
Properties
CAS No. |
176700-66-6 |
|---|---|
Molecular Formula |
C15H22N2O |
Molecular Weight |
246.35 g/mol |
IUPAC Name |
8-(4-methylpiperazin-1-yl)-5,6,7,8-tetrahydronaphthalen-2-ol |
InChI |
InChI=1S/C15H22N2O/c1-16-7-9-17(10-8-16)15-4-2-3-12-5-6-13(18)11-14(12)15/h5-6,11,15,18H,2-4,7-10H2,1H3 |
InChI Key |
VJDPDWMXGFSDAW-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2CCCC3=C2C=C(C=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















